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molecular formula C9H8N2O3 B1303110 2-Ethyl-5-nitro-1,3-benzoxazole CAS No. 204771-74-4

2-Ethyl-5-nitro-1,3-benzoxazole

Cat. No. B1303110
M. Wt: 192.17 g/mol
InChI Key: FERFKXKLCUEJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06093716

Procedure details

A solution of 2-amino-4-nitrophenol (2.00 g, 12.98 mmol) and triethyl orthopropionate (4.57 g, 25.95 mmol) in anhydrous ethanol (15 ml) was treated with p-toluenesulphonic acid (20 mg) and the resulting mixture refluxed for 3 h. On cooling to room temperature a precipitate formed which was filtered off and dried to afford the title compound (2.11 g) as a beige solid m.p. 88-90°. δH (CDCl3) 1.48 (3H, t, J 7.6 Hz), 3.02 (2H, q, J 7.6 Hz), 7.57 (1H, d, J 9.0 Hz), 8.27 (1H, dd, J 2.3, 9.0 Hz) and 8.55 (1H, d, J 2.3 Hz).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.57 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[OH:11].[C:12](OCC)(OCC)(OCC)[CH2:13][CH3:14]>C(O)C.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH2:13]([C:14]1[O:11][C:3]2[CH:4]=[CH:5][C:6]([N+:8]([O-:10])=[O:9])=[CH:7][C:2]=2[N:1]=1)[CH3:12]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)[N+](=O)[O-])O
Name
Quantity
4.57 g
Type
reactant
Smiles
C(CC)(OCC)(OCC)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
20 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.11 g
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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